Florbetaben
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Florbetaben F18 is a F18-labeled stilbene derivative, which binds to β-amyloid plaques in the brain. The F 18 isotope produces a positron signal that is detected by a PET scanner. |
|---|---|
CAS No. |
902142-97-6 |
Molecular Formula |
C21H26FNO3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(E)-2-[4-[2-[2-(2-(18F)fluoranylethoxy)ethoxy]ethoxy]phenyl]ethenyl]-N-methylaniline |
InChI |
InChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1 |
InChI Key |
NCWZOASIUQVOFA-FWZJPQCDSA-N |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCOCCOCC[18F] |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF |
Origin of Product |
United States |
Radiochemical Synthesis and Production Research of Florbetaben F 18
Synthetic Routes and Optimization Studies for Fluorine-18 (B77423) Labeling
The radiosynthesis of Florbetaben (¹⁸F) is primarily achieved through a nucleophilic substitution reaction where the radioactive isotope ¹⁸F⁻ displaces a leaving group on a precursor molecule. akjournals.com Researchers have investigated and optimized several synthetic pathways, primarily focusing on one-step and two-step methods.
A common approach is a two-step, one-pot synthesis that begins with a Boc-protected precursor, specifically methanesulfonic acid 2-{2-[2-(4-{2-[4-(tert-butoxycarbonyl-methyl-amino)-phenyl]-vinyl}-phenoxy)-ethoxy]-ethoxy}-ethyl ester. akjournals.comresearchgate.net The process involves an aminopolyether-assisted nucleophilic substitution with [¹⁸F]fluoride, followed by the removal of the N-Boc protecting group using acid hydrolysis. akjournals.comresearchgate.net This method, while effective, involves an additional deprotection step. researchgate.net
Optimization studies have compared these routes, showing that the one-step synthesis can be completed in approximately 30 minutes with a radiochemical yield of 23 ± 3% (uncorrected). researchgate.net The two-step method takes longer, around 45 minutes, and results in a slightly lower yield of 17 ± 2%. researchgate.net Both methods consistently produce a product with high radiochemical purity. researchgate.net Further optimization has been explored in microvolume synthesis, adapting conventional methods to a smaller scale. nih.govescholarship.org This involves the azeotropic drying of aqueous [¹⁸F]fluoride with a potassium carbonate/Kryptofix 2.2.2 complex before the radiofluorination of the Boc-protected precursor in dimethyl sulfoxide (B87167) (DMSO). nih.govescholarship.org
Automated Radiosynthesis Methodologies for this compound F-18
To ensure consistent production for large-scale preclinical and clinical applications, the radiosynthesis of this compound (¹⁸F) has been adapted for fully automated synthesis modules. researchgate.netescholarship.org These systems handle the entire process from the initial reaction to final purification, minimizing operator radiation exposure and improving reproducibility. nih.gov
Commercial synthesizers such as the PET-MF-2V-IT-1 and TRACERlab FX FN have been successfully employed. akjournals.comnih.govresearchgate.net The automated process typically involves the following steps:
[¹⁸F]Fluoride Trapping and Elution : The cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge and then eluted into the reaction vessel. nih.gov
Azeotropic Drying : The fluoride (B91410) is dried, often with the aid of acetonitrile (B52724) and a phase-transfer catalyst like Kryptofix 2.2.2 complexed with potassium carbonate. nih.govnih.gov
Radiofluorination : The precursor, dissolved in a solvent like DMSO, is added to the reactor, and the mixture is heated to induce the nucleophilic substitution reaction. nih.govnih.gov
Deprotection (if necessary) : For two-step syntheses, an acid is added, and the mixture is heated to remove the Boc protecting group. akjournals.comnih.gov
Purification : The crude product is purified to remove unreacted fluoride, the precursor, and any byproducts. This is a critical step and is often accomplished using semi-preparative high-performance liquid chromatography (HPLC). nih.govresearchgate.net An alternative and often faster method involves solid-phase extraction (SPE) using cartridges like a C18 Sep-Pak. researchgate.net The use of SPE can reduce the total synthesis time compared to HPLC purification. researchgate.net
A novel microvolume method has also been developed for an automated platform, which is particularly economical for preclinical studies that require smaller batches. nih.govescholarship.org This approach uses microliter-scale reactions, significantly reducing the required amounts of precursor and radionuclide. nih.gov The entire automated procedure, including synthesis and purification, can be completed in 50 to 55 minutes. nih.govresearchgate.netnih.gov
| Feature | One-Step Synthesis | Two-Step Synthesis | Automated Microvolume Synthesis |
| Precursor | Mesylate Precursor | N-Boc Protected Precursor | N-Boc Protected Precursor |
| Key Steps | Nucleophilic Fluorination | Nucleophilic Fluorination, Acidic Deprotection | Nucleophilic Fluorination, Acidic Deprotection |
| Typical Yield (uncorrected) | 20-25% nih.govresearchgate.net | 17 ± 2% researchgate.net | 49 ± 3% (decay-corrected) nih.govescholarship.org |
| Synthesis Time | ~30-50 min researchgate.net | ~45-50 min researchgate.net | ~55 min nih.govescholarship.org |
| Purification | HPLC or SPE researchgate.netnih.gov | HPLC or SPE akjournals.comresearchgate.net | HPLC and SPE nih.govescholarship.org |
| Automation Platform | PET-MF-2V-IT-1 nih.govresearchgate.net | TRACERlab FX FN akjournals.com | Custom Microfluidic Platform nih.gov |
Radiochemical Purity and Stability Assessments for Research Applications
Ensuring the quality of the final this compound (¹⁸F) product is paramount for its use in research. The key quality control parameters are radiochemical purity and stability.
Radiochemical Purity (RCP) is the proportion of the total radioactivity in the desired chemical form, i.e., as this compound (¹⁸F). It is typically assessed using analytical HPLC. nih.gov Across various synthesis methods, the radiochemical purity of this compound (¹⁸F) is consistently high, generally reported as greater than 95%. researchgate.netnih.govresearchgate.net In some optimized protocols, particularly the microvolume synthesis method, the purity can exceed 98%. nih.govescholarship.org Product specifications from commercial producers also confirm a high purity standard, with one source citing a radiochemical purity of ≥ 93% for the combined trans and cis isomers. cyclotron.nl
Molar Activity is another critical parameter, representing the amount of radioactivity per mole of the compound (units: GBq/µmol). High molar activity is desirable to minimize the mass of the injected compound. The automated microvolume synthesis method has been shown to produce this compound (¹⁸F) with a high molar activity of 338 ± 55 GBq/µmol. nih.gov
Stability refers to the ability of the radiopharmaceutical to retain its purity over time. While detailed stability studies are specific to the formulation, the compound is generally prepared for use shortly after synthesis due to the short 110-minute half-life of fluorine-18. europa.eu The final product is typically formulated in a solution containing ethanol (B145695) and sodium chloride to ensure stability for administration. europa.eu
| Parameter | Typical Value | Assessment Method | Reference |
| Radiochemical Purity | > 95% | Analytical HPLC | researchgate.netnih.govresearchgate.net |
| Radiochemical Purity (Optimized) | > 98% | Analytical HPLC | nih.govescholarship.org |
| Molar Activity | 338 ± 55 GBq/µmol | Not specified | nih.gov |
| pH | 4.5 - 8.5 | pH Meter | cyclotron.nl |
Molecular Interaction and Binding Mechanisms of Florbetaben F 18
In Vitro Characterization of Florbetaben F-18 Binding
The binding characteristics of this compound F-18 have been extensively studied in vitro to establish its affinity and specificity for its target, the Aβ plaque.
Preclinical studies have demonstrated that this compound F-18 exhibits a high, nanomolar binding affinity for synthetic Aβ fibrils. nih.gov This strong interaction is a fundamental prerequisite for a tracer to be effective in detecting amyloid plaques in the brain.
This compound F-18 has been shown to bind with high affinity to homogenates of post-mortem human brain tissue from patients with Alzheimer's disease (AD). nih.govnih.gov Quantitative analysis has determined its inhibition constant (Kᵢ) to be 6.7 nM in these tissues, indicating a strong and specific interaction with native Aβ aggregates as they exist in the AD brain. snmjournals.orgnih.gov
| Binding Target | Binding Affinity (Kᵢ) |
| Post-mortem Human AD Brain Homogenates | 6.7 nM |
| This table presents the reported in vitro binding affinity of this compound F-18. |
A critical characteristic of an effective amyloid imaging agent is its ability to specifically bind to Aβ plaques without significant interaction with other protein aggregates that co-occur in various neurodegenerative diseases. In vitro studies have confirmed that this compound F-18 is highly selective for β-amyloid. wikipedia.org Autoradiography on human brain tissue has shown that this compound F-18 does not bind to tau neurofibrillary tangles, Pick bodies, Lewy bodies (composed of α-synuclein), or glial cytoplasmic inclusions. nih.govnih.govnih.gov This specificity has been observed in brain tissue from patients with AD, dementia with Lewy bodies (DLB), and frontotemporal dementia (FTD), ensuring that the signal detected during a PET scan is representative of Aβ pathology. nih.govresearchgate.net
The binding of this compound F-18 to Aβ plaques has been visually and quantitatively validated through autoradiography on post-mortem brain sections from AD patients. nih.gov These studies demonstrate a clear co-localization of the radiotracer's signal with Aβ plaques that are subsequently identified using traditional histopathological methods like silver staining, thioflavin S fluorescence, and immunohistochemistry. nih.govresearchgate.net Furthermore, research has established a strong correlation between the density of this compound F-18 binding observed in autoradiography and the density of Aβ plaques measured by neuropathological techniques. nih.gov These findings confirm that the tracer accurately maps the distribution and burden of amyloid plaques in brain tissue. nih.gov
| Validation Method | Key Finding | Reference |
| Autoradiography & Histopathology | Strong correlation between this compound F-18 binding and Aβ plaque density. | nih.govnih.gov |
| Specificity Analysis | No significant binding to tau or α-synuclein aggregates. | nih.govnih.govnih.gov |
| Comparative Imaging | High correlation with ¹¹C-PiB binding patterns. | nih.gov |
| This table summarizes key findings from the validation studies of this compound F-18. |
Pharmacodynamic Research of this compound F-18
The pharmacodynamics of this compound F-18 describe its journey through the body to its target in the brain, a process critically dependent on its ability to cross the blood-brain barrier.
For a PET tracer to be effective in neurologic imaging, it must efficiently cross the highly selective blood-brain barrier (BBB). Following intravenous administration, this compound F-18 successfully permeates the BBB and enters the brain parenchyma. drugbank.com Brain radioactivity uptake is rapid, achieving a maximum of approximately 6% of the injected dose within 10 minutes post-injection. nih.govdrugbank.com The ability of this compound, a stilbene (B7821643) derivative, to cross the BBB is attributed to its physicochemical properties, such as being a relatively small, lipophilic molecule, which facilitates passive diffusion across the endothelial cells of the brain capillaries. wikipedia.orgdrugbank.com Once in the brain, it shows differential retention, binding specifically to regions with Aβ deposits while washing out more rapidly from brain tissue devoid of such plaques. drugbank.com
Differential Retention in Amyloid-Positive Brain Regions
Following its entry into the brain, this compound F-18 exhibits differential retention, a characteristic that is fundamental to its utility in positron emission tomography (PET) imaging. drugbank.com The signal intensity observed in PET scans varies between different brain regions, and this variation forms the basis for image interpretation. drugbank.com In individuals with significant amyloid pathology, the tracer is retained to a much greater degree in areas with high densities of Aβ plaques compared to regions with little to no plaque deposition.
Research has consistently demonstrated that patients with Alzheimer's disease show significantly higher standardized uptake value ratios (SUVRs) in neocortical areas compared to healthy controls and patients with other neurodegenerative conditions like frontotemporal lobar degeneration (FTLD). snmjournals.org Studies have shown that approximately 96% of Alzheimer's patients and 60% of individuals with mild cognitive impairment (MCI) exhibit this pattern of diffuse cortical retention of this compound F-18. snmjournals.org In contrast, the tracer shows minimal cortical binding in healthy controls (16%) and in patients with FTLD (9%), vascular dementia (25%), and dementia with Lewy bodies (29%). snmjournals.org
The quantitative analysis of PET images confirms this differential retention. A study involving patients with suspected dementia found that amyloid-positive subjects had a median neocortical SUVR of 1.80, significantly higher than the 1.20 median SUVR in amyloid-negative subjects. nih.gov This retention is directly linked to the presence of neuritic plaques, as validated by postmortem histopathology. wikipedia.orgneuraceq.com The specific brain regions that most effectively discriminate between amyloid-positive and amyloid-negative individuals based on tracer retention are the anterior and posterior cingulate, as well as the precuneus. nih.gov This selective and prolonged binding in amyloid-laden regions, contrasted with rapid washout from healthy tissue, is the key to generating a clear imaging signal. nih.gov
Table 1: this compound F-18 Retention in Different Patient Groups This table presents data on the percentage of subjects in various diagnostic groups who showed diffuse cortical retention of this compound F-18, indicating the presence of amyloid plaques.
Patient Group Percentage with Cortical Retention (%) nih.gov Alzheimer's Disease (AD) 96 Mild Cognitive Impairment (MCI) 60 Dementia with Lewy Bodies (DLB) 29 Vascular Dementia (VaD) 25 Healthy Controls 16 Frontotemporal Lobar Degeneration (FTLD) 9 Parkinson's Disease (PD) 0
Metabolic Pathways and Their Impact on this compound F-18 Tracer Behavior in Research
The behavior of this compound F-18 as a tracer is significantly influenced by its metabolic pathways. After intravenous administration, the compound is rapidly cleared from the blood plasma. nih.gov Plasma concentrations of the parent compound decrease by approximately 75% within 20 minutes and by about 90% at 50 minutes post-injection. drugbank.com The tracer is primarily eliminated from the body through the hepatobiliary system, with a mean biological half-life of about one hour. nih.gov This rapid clearance of the parent compound from circulation is crucial for achieving a good signal-to-noise ratio in PET imaging, as it reduces background radioactivity.
Enzymatic Biotransformation by Cytochrome P450 Enzymes (e.g., CYP2J2, CYP4F2)
In vitro studies have identified that the metabolism of this compound is predominantly carried out by enzymes belonging to the cytochrome P450 (CYP) superfamily. drugbank.comnih.gov Specifically, CYP2J2 and CYP4F2 have been identified as the main enzymes involved in its biotransformation. drugbank.comnih.gov Further research has delineated their roles, showing that CYP4F2 is primarily responsible for the N-demethylation of this compound, while CYP2J2, along with CYP3A4, contributes mainly to the formation of more polar metabolites. nih.gov The saturation of these metabolic enzymes is considered unlikely at the microgram doses used in PET imaging. nih.gov
Analysis of Radiolabeled Metabolite Formation and Distribution
As this compound F-18 is metabolized, the fluorine-18 (B77423) (¹⁸F) radiolabel is transferred to its metabolic products. Analysis of plasma over time shows a rapid decrease in the proportion of unchanged this compound F-18 relative to the total ¹⁸F radioactivity, with a corresponding increase in the fraction of radiolabeled polar metabolites. nih.gov This polar metabolite fraction constitutes the main form of radiolabeled degradation products found in plasma. nih.gov
The excretion profile of the tracer further illuminates its metabolic fate. By 12 hours after administration, approximately 30% of the injected radioactivity is excreted in the urine. drugbank.com Critically, analysis of the urine reveals that almost all of the excreted ¹⁸F radioactivity is in the form of polar metabolites of this compound F-18. drugbank.com Only trace amounts of the original, unchanged this compound F-18 compound are detected in the urine. drugbank.com This indicates an extensive and efficient metabolic conversion of the parent tracer into more water-soluble forms that can be readily eliminated by the kidneys.
Table 2: Pharmacokinetic Properties of this compound F-18 This table summarizes key pharmacokinetic parameters of this compound F-18 based on available research findings.
Parameter Finding Source Index Primary Elimination Route Hepatobiliary System neuraceq.com Mean Biological Half-life ~1 hour neuraceq.com Plasma Clearance (20 min post-injection) ~75% decline in parent compound wikipedia.org Plasma Clearance (50 min post-injection) ~90% decline in parent compound wikipedia.org Primary Metabolizing Enzymes CYP2J2, CYP4F2 [2, 7] Major Form in Plasma Over Time Polar Metabolites nih.gov Urinary Excretion (at 12 hours) ~30% of injected radioactivity wikipedia.org Form in Urine Almost entirely polar metabolites wikipedia.org
Preclinical Research Applications of Florbetaben F 18 in Animal Models
Evaluation of Amyloid-Beta Deposition in Transgenic Mouse Models
Transgenic mice, engineered to mimic key aspects of Alzheimer's disease, are fundamental to preclinical research. Florbetaben F-18 positron emission tomography (PET) has been employed across various mouse strains to non-invasively quantify the cerebral amyloid burden.
The APP-Swe mouse model, which expresses a Swedish double-mutation of the amyloid precursor protein (APP), has been instrumental in longitudinal PET studies using this compound F-18. snmjournals.org Research in this area has successfully monitored the temporal and spatial progression of amyloidogenesis. nih.gov
In a key longitudinal study, APP-Swe mice and wild-type (WT) controls were examined between 10 and 20 months of age. snmjournals.orgnih.gov While no significant differences in this compound F-18 binding were observed at 10 and 13 months, statistically significant increases in cortical uptake were detected in the transgenic mice at later stages. snmjournals.org At 16 months, there was a 7.9% increase in uptake, which rose to a 16.6% increase by 20 months compared to baseline. nih.gov In contrast, WT mice showed no changes in tracer uptake over the same period. snmjournals.orgnih.gov Voxel-wise statistical mapping revealed the initial signs of increased cortical binding as early as 13 months, with progressive increases in the frontal and temporal cortices up to 20 months. nih.gov
This compound F-18 Uptake in APP-Swe Mice (10-20 months)
| Age (Months) | Genotype | Mean Cortical Uptake Change from Baseline | Significance vs. Wild-Type |
|---|---|---|---|
| 10 | APP-Swe | No significant change | Not Significant |
| 13 | APP-Swe | No significant change | Not Significant |
| 16 | APP-Swe | +7.9% | p < 0.01 |
This table summarizes data from a longitudinal PET study showing the age-dependent increase in this compound F-18 uptake in the cortex of APP-Swe mice compared to wild-type controls. snmjournals.orgnih.gov
The Tg2576 mouse model is another widely used strain in Alzheimer's research, known to develop Aβ plaque deposits starting at 9 to 12 months of age. bslonline.org While some earlier imaging agents showed limited binding in this model, studies using this compound F-18 have yielded more definitive results. bslonline.org
In vivo PET imaging in Tg2576 mice demonstrated a clear, age-dependent correlation between the standardized uptake value ratios (SUVRs) of this compound F-18 and the animals' age, with a correlation coefficient (r) of 0.85. bslonline.org A distinct difference in SUVR between the transgenic mice and control mice became evident at 12 months of age. bslonline.org Until about 8-9 months, the tracer uptake in the Alzheimer's model mice was similar to that of controls. bslonline.org
Studies have also utilized this compound F-18 in the APPPS1-21 and 5XFAD mouse models, which exhibit aggressive amyloid pathology.
The APPPS1-21 model is considered a "high target state" for amyloid deposition. nih.gov In comparative studies, these mice showed a significant increase in this compound F-18 retention compared to their wild-type counterparts. nih.govresearchgate.net However, one study noted that the relative difference in tracer uptake between diseased and healthy mice was substantially higher for another tracer, [11C]Pittsburgh compound B, than for this compound F-18. nih.gov
The 5XFAD mouse model , which carries five familial Alzheimer's disease mutations, has been evaluated using this compound F-18 PET to demonstrate increased cerebral amyloid deposition in both 7- and 12-month-old mice. nih.govnih.gov These pathological changes were detectable in vivo even before the onset of severe memory deficits. nih.govnih.gov Research focusing on female 5XFAD mice at 7 months of age revealed significantly higher this compound F-18 uptake in the whole brain, cortex, hippocampus, thalamus, amygdala, and midbrain when compared with female wild-type animals. frontiersin.orgresearchgate.net However, a direct comparison between 7-month-old male and female 5XFAD mice showed no significant differences in tracer uptake, suggesting that while pathology is pronounced compared to controls, it does not significantly differ by sex at this age. frontiersin.org
Regional this compound F-18 Uptake in 7-Month-Old Female Mice
| Brain Region | Genotype | Significance (5XFAD vs. WT) |
|---|---|---|
| Whole Brain | 5XFAD vs. WT | p = 0.0071 |
| Cortex | 5XFAD vs. WT | p = 0.0044 |
| Hippocampus | 5XFAD vs. WT | p < 0.0001 |
| Thalamus | 5XFAD vs. WT | p = 0.0123 |
| Amygdala | 5XFAD vs. WT | p < 0.0001 |
This table presents the statistical significance of increased this compound F-18 uptake in various brain regions of 7-month-old female 5XFAD mice compared to wild-type (WT) controls. frontiersin.org
In contrast to the high-plaque models, the BRI1-42 mouse model is considered a "low target state" for cerebral amyloidosis. researchgate.net Preclinical investigations using this compound F-18 in this model did not demonstrate a significant increase in tracer uptake when compared to wild-type controls. nih.gov This finding suggests that the utility of this compound F-18 PET may be dependent on the specific nature and density of the amyloid plaques present in a given model.
Longitudinal Monitoring of Amyloidogenesis Progression in Preclinical Models
A significant advantage of PET imaging with this compound F-18 is the ability to perform longitudinal studies in the same animals over time, tracking the progression of amyloid deposition. This approach provides valuable insights into the dynamics of amyloidogenesis and is crucial for evaluating the efficacy of potential anti-amyloid therapies.
The study in APP-Swe mice is a primary example of this application, where sequential PET scans sensitively monitored the progression of amyloid plaque burden from 13 to 20 months of age. snmjournals.orgnih.gov Similarly, studies in the 5XFAD model have shown that this compound F-18 can detect an increased plaque load between 7 and 12 months, reinforcing its suitability for in vivo monitoring. nih.govnih.gov In another model, the homozygous ARTE10 mouse, this compound F-18 PET detected progressive increases in amyloid load with age, with significant differences from wild-type controls appearing as early as 9 months. nih.gov These studies collectively demonstrate that this compound F-18 is a robust tool for the longitudinal assessment of amyloid pathology in living preclinical models. nih.govnih.gov
Correlation of this compound F-18 PET Imaging with Histopathological Findings in Animal Models
Validating in vivo imaging results with post-mortem histopathological analysis is a cornerstone of preclinical research. Numerous studies have demonstrated a strong correlation between this compound F-18 PET signal and the actual amyloid plaque burden found in brain tissue.
In APP-Swe mice , the SUVR derived from PET scans showed a very strong and highly significant correlation with the percentage of plaque load determined by histochemistry (Correlation Coefficient R = 0.95). snmjournals.orgnih.gov
In Tg2576 mice , a strong positive correlation (r = 0.83) was found between the this compound F-18 SUVR and Aβ plaque deposition confirmed by pathology. bslonline.org
A cross-sectional study involving multiple transgenic strains (including PS2APP and APP-Swe) found a high correlation (R = 0.94) between the PET SUVR and cortical plaque load measured with methoxy-X04 staining. snmjournals.orgnih.gov
In ARTE10 and APPswe/PS1ΔE9 mice, an excellent correlation (rPearson = 0.947) was established between in vivo PET data and ex vivo autoradiography. nih.gov The study further specified that this compound F-18 retention correlated best with the total plaque load and, more specifically, the number of congophilic (dense-cored) plaques. nih.gov
Assessment of Therapeutic Interventions using this compound F-18 in Animal Models
This compound F-18 has emerged as a critical tool in the preclinical evaluation of novel therapeutic strategies for Alzheimer's disease (AD). Its ability to non-invasively and quantitatively measure changes in cerebral β-amyloid (Aβ) plaque burden over time in living animal models makes it invaluable for assessing the efficacy of anti-amyloid treatments. snmjournals.org Longitudinal studies using this compound F-18 positron emission tomography (PET) in transgenic AD mouse models allow for the sensitive monitoring of disease progression and the direct in vivo assessment of a drug's biological activity. This capability is essential for preclinical testing of new therapeutic approaches aimed at slowing or reversing amyloid pathology. snmjournals.org
Monitoring of Amyloid-Lowering Therapeutic Efficacy
Longitudinal monitoring with this compound F-18 PET is a cornerstone of preclinical therapeutic trials, enabling researchers to track the effectiveness of amyloid-lowering drugs over the course of treatment. By conducting sequential PET scans on the same animal, each subject serves as its own control, which enhances the statistical power and reliability of the findings. mdpi.com This methodology has been successfully applied to evaluate various therapeutic candidates in transgenic mouse models that develop age-dependent amyloid pathology.
A key application is the ability to monitor changes in the standardized uptake value ratio (SUVR), which reflects the density of Aβ plaques in specific brain regions relative to a reference region with minimal plaque deposition, such as the cerebellum. nih.govnih.gov In untreated transgenic mice, studies consistently show a progressive, age-dependent increase in the this compound F-18 SUVR in brain regions like the cortex and hippocampus, mirroring the natural progression of amyloid plaque deposition. nih.govresearchgate.net This predictable increase provides a clear baseline against which the effects of a therapeutic intervention can be measured.
For instance, in a study evaluating two transthyretin (TTR) stabilizing compounds, iododiflunisal (IDIF) and tolcapone (B1682975), this compound F-18 PET was used to track Aβ deposition in AβPPswe/PS1A246E/TTR+/- mice from 5 to 14 months of age. researchgate.netresearchgate.net The SUVR in the hippocampus and cortex of non-treated animals increased progressively, as expected. In contrast, the treatment's ability to halt or slow this progression was clearly visualized and quantified through the SUVR data, demonstrating this compound F-18's utility in monitoring therapeutic efficacy. researchgate.netresearchgate.net
The table below illustrates typical longitudinal SUVR data in a transgenic mouse model without therapeutic intervention, establishing a baseline for amyloid accumulation.
Table 1: Longitudinal Progression of this compound F-18 Uptake in APPswe/PS2 Transgenic Mice (Untreated)
| Age (Months) | Mean Cortical SUVR (±SD) | Significance vs. Wild Type (WT) |
|---|---|---|
| 5 | 0.95 (±0.04) | Not Significant |
| 8 | 1.04 (±0.03) | p<0.05 |
| 10 | 1.07 (±0.04) | p<0.005 |
| 16 | 1.28 (±0.06) | p<0.001 |
| 19 | 1.39 (±0.09) | p<0.001 |
Data derived from cross-sectional studies on APPswe/PS2 mice, establishing a model for age-related amyloid accumulation. nih.gov
Evaluation of Treatment Effects on Amyloid Plaque Burden in vivo
This compound F-18 PET provides direct, in vivo evidence of a treatment's ability to alter the amyloid plaque burden in the brain. This is a significant advancement over traditional methods that rely on post-mortem tissue analysis, as it allows for the dynamic assessment of treatment effects throughout a study. The evaluation is typically based on comparing the SUVR values between treated and non-treated (control) groups of transgenic animals at various time points.
In the preclinical trial of TTR stabilizers, this compound F-18 PET scans revealed distinct treatment effects on the hippocampal amyloid plaque burden. researchgate.netresearchgate.net Animals treated with iododiflunisal showed a stabilization of amyloid levels, with the SUVR in the hippocampus remaining constant between 5 and 11 months of age. researchgate.net Consequently, at the 11-month time point, the IDIF-treated group exhibited significantly lower SUVR values compared to the untreated control group, providing strong evidence of a treatment effect. researchgate.net The group treated with tolcapone also showed a benefit, with the SUVR increasing at a slower rate than in the non-treated animals. researchgate.netresearchgate.net
These in vivo findings are crucial for making go/no-go decisions in drug development and for optimizing treatment regimens. The specificity of this compound F-18 for fibrillar Aβ plaques ensures that the measured signal directly corresponds to the therapeutic target of many anti-amyloid drugs. researchgate.net The results from these PET imaging studies are often validated at the end of the trial with traditional immunohistochemical analysis of brain tissue, which has shown a strong correlation with the in vivo data. snmjournals.orgresearchgate.net
The following table summarizes the findings from the preclinical evaluation of amyloid-lowering therapies using this compound F-18 PET.
Table 2: In Vivo Evaluation of Amyloid-Lowering Therapies in AβPPswe/PS1A246E/TTR+/- Mice using this compound F-18 PET
| Treatment Group | Brain Region | Observed Effect on SUVR (5-11 Months) | Outcome at 11 Months vs. Non-Treated Group |
|---|---|---|---|
| Non-Treated (Control) | Hippocampus & Cortex | Progressive Increase | Baseline for Comparison |
| Iododiflunisal (IDIF) | Hippocampus | Remained Constant | Significantly Lower SUVR |
| Iododiflunisal (IDIF) | Cortex | No Significant Effect | Similar SUVR |
| Tolcapone | Hippocampus | Increased at a Lower Rate | Moderately Lower SUVR |
Data based on a longitudinal study assessing the efficacy of TTR stabilizers on Aβ deposition. researchgate.netresearchgate.net
Advanced Imaging Methodologies and Quantitative Research for Florbetaben F 18 Pet
Kinetic Modeling Approaches for Florbetaben F-18 Quantification
Kinetic modeling of this compound F-18 offers a sophisticated alternative to simpler static methods, providing a more detailed characterization of the tracer's behavior in the brain. nih.gov These models account for various physiological processes, including blood flow and tracer binding, to derive quantitative parameters that reflect Aβ plaque density. snmjournals.orgnih.gov However, full kinetic modeling has traditionally been limited by the need for invasive arterial blood sampling to obtain the arterial input function (AIF). escholarship.orgnih.gov
The two-tissue compartment model (2TCM) is a frequently employed method for analyzing dynamic this compound F-18 PET data. nih.govresearchgate.net This model conceptualizes the brain tissue as comprising two compartments: a non-displaceable compartment representing free and non-specifically bound tracer in tissue, and a specific binding compartment representing tracer bound to Aβ plaques. nih.govnih.gov The 2TCM uses the arterial input function to estimate several kinetic microparameters, including:
K1: The rate of tracer transport from arterial plasma into the brain tissue.
k2: The rate of tracer transport back from the tissue to the plasma.
k3: The rate of tracer binding to Aβ plaques.
k4: The rate of dissociation of the tracer from Aβ plaques.
From these microparameters, the total distribution volume (VT) can be calculated, which reflects the equilibrium ratio of the tracer concentration in tissue to that in plasma and is a key measure of Aβ load. nih.govnih.gov Studies have demonstrated the superior fit of the 2TCM for all brain regions, including the reference region, when compared to simpler one-tissue compartment models. researchgate.net Research has shown that amyloid-positive patients exhibit higher VT and specific distribution volume (VS) in brain regions known for early amyloid accumulation, such as the anterior and posterior cingulate and the precuneus. nih.govescholarship.org
To circumvent the need for arterial blood sampling, reference tissue models have been developed. These models use a region of the brain believed to be devoid of specific binding sites for the tracer, such as the cerebellar gray matter, as an input function. nih.govamypad.eu
The Simplified Reference Tissue Model (SRTM) is a common non-invasive approach that assumes single-tissue compartment kinetics in both the target and reference regions. amypad.eunih.gov It provides an estimate of the binding potential (BPND), which is a measure of the density of available specific binding sites.
The Multilinear Reference Tissue Model (MRTM) is another reference tissue-based method that has been validated for this compound F-18. snmjournals.orgnih.gov MRTM, particularly MRTM2, has shown excellent agreement with full kinetic analysis in deriving BPND. nih.govsnmjournals.org Simulations have indicated that MRTM parameters and SUVR are only minimally affected by changes in cerebral blood flow and tracer clearance. snmjournals.orgnih.gov Research comparing various parametric approaches found that MRTM0 and MRTM1 showed low bias that was independent of the underlying amyloid burden. amypad.eu
A study comparing reference methods found that for this compound F-18, receptor parametric mapping (RPM) and SRTM2 performed well visually and in differentiating between Aβ-positive and Aβ-negative scans. amypad.eu However, SRTM2 showed a constant, average underestimation of about 7% for this compound F-18. amypad.eu
Significant research has focused on validating non-invasive kinetic modeling techniques to balance quantification accuracy with patient comfort and practicality in clinical research. snmjournals.orgnih.gov One such approach involves a dual-time-window acquisition protocol, where dynamic scanning is performed for a short period initially after tracer injection and then again at a later time point. snmjournals.orgnih.govsnmjournals.org
A study demonstrated that a dual-window acquisition (0-30 and 120-140 minutes post-injection) with appropriate interpolation provided an excellent compromise between scan duration and quantification accuracy for this compound F-18. nih.gov The BPND values obtained using this method showed a very high correlation (R² = 0.97 for MRTM2 and R² = 0.93 for SRTM) with those from a full 140-minute acquisition. nih.gov This makes the non-invasive dual-window acquisition with kinetic analysis a recommended approach for longitudinal studies where maximum quantification accuracy is desired. snmjournals.orgnih.gov
The advent of total-body PET scanners, such as the EXPLORER PET system, has opened new avenues for non-invasive kinetic modeling by enabling the acquisition of high-quality, dynamic images of the entire body simultaneously. nih.govescholarship.orgnih.gov This allows for the extraction of an image-derived input function (IDIF) from a major artery, such as the descending aorta, thereby replacing the need for arterial blood sampling. nih.govnih.gov
Research using the EXPLORER system has shown that non-invasive quantification of amyloid binding with this compound F-18 is feasible using an aorta-derived IDIF. nih.govnih.govnih.gov Studies have fitted dynamic time-activity curves (TACs) over 110 minutes to a 2TCM using population-based, metabolite-corrected IDIFs. nih.govescholarship.orgnih.gov The results demonstrated a high agreement between kinetic distribution volume parameters and BPND in both amyloid-positive and amyloid-negative individuals. nih.govnih.gov The VT derived from the 2TCM with an IDIF was also highly correlated with Logan graphical analysis estimates. nih.govescholarship.org
The choice of a kinetic model for this compound F-18 quantification involves several theoretical considerations and assumptions. Full kinetic models like the 2TCM are considered the gold standard for accuracy but are invasive. snmjournals.org Reference tissue models offer a non-invasive alternative but rely on the critical assumption that the chosen reference region is truly devoid of specific binding, which may not hold true in all cases, such as in certain forms of familial Alzheimer's disease where the cerebellum can be affected by amyloid plaques. nih.govnih.gov
The SRTM, for instance, assumes single-tissue compartment kinetics, which might contribute to biases in the results. amypad.eu The accuracy of IDIFs from total-body PET depends on factors like the spatial resolution of the scanner and the methodology used to delineate the arterial region of interest to avoid partial volume effects. nih.gov Furthermore, changes in cerebral blood flow (CBF) or tracer clearance can potentially influence the accuracy of simpler quantitative methods like SUVR, although studies suggest this impact is limited for this compound F-18 when using MRTM. snmjournals.orgnih.gov
Standardized Uptake Value Ratio (SUVR) Methodologies in Research
The Standardized Uptake Value Ratio (SUVR) is a widely used, semi-quantitative method for estimating Aβ plaque density in research settings due to its simplicity. snmjournals.orgnih.gov It involves calculating the ratio of the average radioactivity concentration in a target cortical region to a reference region at a specific time point post-injection. nih.gov
Several studies have focused on optimizing and validating SUVR methodologies for this compound F-18. This includes the selection of appropriate reference regions, such as the cerebellar gray matter, whole cerebellum, pons, and subcortical white matter. nih.govnih.gov Research has established SUVR cutoff values to classify scans as amyloid-positive or negative, often using visual assessment or post-mortem histopathology as the standard of truth. nih.govnih.gov
For example, one study generated composite SUVR cutoffs of 1.43 for the cerebellar gray matter and 0.96 for the whole cerebellum. nih.govnih.gov Another study proposed two cutoffs to define a "gray zone" of early amyloid deposition, with a lower cutoff of 1.10 (13.5 Centiloids) and a higher cutoff of 1.24 (35.7 Centiloids) using the whole cerebellum as the reference region. proquest.com
While the SUVR approach is generally considered robust and sufficient for many clinical research applications, it can be influenced by factors like cerebral blood flow. snmjournals.orgsnmjournals.org However, for this compound F-18, the influence of CBF changes on SUVR has been shown to be small. snmjournals.org Despite its utility, kinetic modeling is considered to provide a more accurate quantification of binding density compared to SUVR. researchgate.net Nevertheless, SUVR and distribution volume ratio (DVR) from kinetic models are strongly correlated. researchgate.net The ease of implementation of SUVR makes it a valuable tool, and various software platforms are available for its automated calculation, showing high correlation and reliability among them in differentiating between AD and non-AD patients. mdpi.com
Table of Research Findings on this compound F-18 Quantification Methods
| Method | Key Finding | Reference |
|---|---|---|
| Two-Tissue Compartment Model (2TCM) | Amyloid-positive patients show higher VT and VS in key brain regions. nih.govescholarship.org | nih.gov, escholarship.org |
| Reference Tissue Models (MRTM2) | Excellent agreement (R²=0.97) with full kinetic analysis using a dual-window acquisition protocol. nih.gov | nih.gov |
| Reference Tissue Models (SRTM2) | Showed a constant, average underestimation of 7% for this compound F-18. amypad.eu | amypad.eu |
| Image-Derived Input Function (IDIF) | Feasible for non-invasive quantification with total-body PET, showing high agreement with reference tissue models. nih.govnih.gov | nih.gov, nih.gov |
| Standardized Uptake Value Ratio (SUVR) | Composite cutoff of 1.43 established with cerebellar gray matter as the reference region. nih.govnih.gov | nih.gov, nih.gov |
| SUVR vs. Kinetic Modeling | SUVR is strongly correlated with DVR from kinetic models, though kinetic modeling is considered more accurate. researchgate.net | researchgate.net |
Optimization of Reference Regions for SUVR Calculation
The selection of an appropriate reference region (RR) is critical for accurate SUVR calculation, as this region is assumed to be devoid of specific tracer binding. The choice of RR can significantly influence the ability to detect subtle longitudinal changes in Aβ deposition. snmjournals.orgnih.gov Research has evaluated several candidate regions for this compound F-18 PET.
Studies comparing cerebellar gray matter (CGM), whole cerebellum (WCER), pons, and subcortical white matter (SWM) have shown that the selection of the reference region impacts the sensitivity to detect Aβ changes over time. snmjournals.orgnih.gov Cerebellar regions are now recommended for this compound F-18 studies because they demonstrate high stability and allow for the earlier detection of Aβ accumulation compared to the pons or SWM. snmjournals.orgnih.gov In a longitudinal study of patients with mild cognitive impairment, significant SUVR increases at one- and two-year follow-ups were detected when using CGM and WCER, while changes were not significant or were only detected at the two-year mark with the pons and SWM. nih.gov
Cutoff values for classifying scans as Aβ-positive or negative have been established for various reference regions, demonstrating high and consistent accuracy when compared against histopathology and clinical diagnosis. snmjournals.orgresearchgate.netdoi.org The robustness of these cutoffs across different regions supports the use of the cerebellum as a biologically appropriate reference for this compound F-18. doi.org
| Reference Region (RR) | Generated SUVR Cutoff | Key Research Finding | Source |
|---|---|---|---|
| Cerebellar Gray Matter (CGM) | 1.43 | Recommended for longitudinal studies; allows for earlier detection of Aβ accumulation. More sensitive to subtle changes. | snmjournals.orgnih.govsnmjournals.orgdoi.org |
| Whole Cerebellum (WCER) | 0.96 | Recommended alongside CGM; demonstrates similar sensitivity in detecting Aβ changes over one and two years. | snmjournals.orgnih.govsnmjournals.orgdoi.org |
| Pons | 0.78 | Limited sensitivity to detect early Aβ changes; significant changes were only detected at a 2-year follow-up. | nih.govsnmjournals.orgdoi.org |
| Subcortical White Matter (SWM) | 0.71 | Showed no significant differences in SUVR at either 1- or 2-year follow-ups, indicating limited sensitivity for longitudinal tracking. | nih.govsnmjournals.orgdoi.org |
Correlation of SUVR with Kinetic Model Parameters in Research Settings
While SUVR is a simple and widely used method, it can potentially be influenced by factors like cerebral blood flow (CBF) and tracer clearance. snmjournals.orgsnmjournals.org Full tracer kinetic modeling, which requires dynamic scanning and sometimes arterial blood sampling, provides more direct measures of tracer binding, such as the distribution volume ratio (DVR) and the non-displaceable binding potential (BP_ND). nih.govnih.gov
Research has demonstrated a strong correlation between this compound F-18 SUVR and parameters derived from full kinetic analysis. snmjournals.orgnih.gov Studies using a two-tissue compartment model (2TCM) and multilinear reference tissue models (MRTM) found significant linear correlations between SUVR and DVR. nih.gov This indicates that for most clinical research applications, the simpler SUVR approach is sufficient and provides a reliable estimate of amyloid burden. snmjournals.orgsnmjournals.org However, for longitudinal trials where maximum quantitative accuracy is paramount, kinetic analysis is recommended. nih.govsnmjournals.org
| Kinetic Model | Parameter | Correlation with SUVR | Context | Source |
|---|---|---|---|---|
| Two-Tissue Compartment Model (2TCM) | DVR | r² > 0.83 | Comparison in Alzheimer's disease patients and healthy controls. | nih.gov |
| Multilinear Reference Tissue Model (MRTM) | DVR | r² > 0.83 | Comparison in Alzheimer's disease patients and healthy controls. | nih.gov |
| Multilinear Reference Tissue Model 2 (MRTM2) | BP_ND | Excellent agreement with dual-window acquisition protocol. | Validation of non-invasive kinetic modeling. | nih.govsnmjournals.org |
| Simplified Reference Tissue Model (SRTM) | BP_ND | High agreement with dual-window acquisition protocol. | Validation of non-invasive kinetic modeling. | nih.govsnmjournals.org |
Advanced PET Image Acquisition Protocols for Research
To support advanced quantitative analysis, specialized PET image acquisition protocols have been developed and validated for this compound F-18.
Dynamic Acquisition Techniques for this compound F-18
Full tracer kinetic modeling requires dynamic PET scanning, where data is acquired continuously over a prolonged period following tracer injection. For this compound F-18, these dynamic acquisitions can last up to 140 minutes. snmjournals.orgnih.gov This process allows for the measurement of time-activity curves in different brain regions, which are essential for calculating kinetic parameters like DVR and BP_ND. nih.gov While providing the highest quantitative accuracy, the long scan duration can be challenging for patients and limits scanner throughput. snmjournals.org
Dual Time-Window Acquisition Strategies for Quantitative Analysis
To balance quantitative accuracy with patient comfort and clinical feasibility, dual time-window acquisition protocols have been developed. snmjournals.orgnih.gov This strategy involves acquiring data during two separate intervals: an early phase and a late phase, with a break in between. A validated protocol for this compound F-18 uses acquisition windows of 0-30 minutes and 120-140 minutes post-injection. nih.govsnmjournals.org
Research shows an excellent agreement between the BP_ND values obtained from this dual-window protocol and those from a full 140-minute dynamic scan. nih.govsnmjournals.org This approach provides a robust compromise, making advanced kinetic analysis more practical for longitudinal and therapeutic intervention studies where high accuracy is needed without the burden of a continuous long scan. snmjournals.orgnih.gov
MRTM2 Model: BP_ND (dual-window) = 0.01 + 1.00 * BP_ND (full), R² = 0.97 snmjournals.orgnih.gov
SRTM Model: BP_ND (dual-window) = 0.05 + 0.92 * BP_ND (full), R² = 0.93 snmjournals.orgnih.gov
Early-Phase this compound F-18 Acquisition for Perfusion-like Imaging and Neuronal Integrity Surrogate Markers
The initial minutes of a dynamic this compound F-18 scan can provide valuable information beyond amyloid deposition. The high first-pass influx rate of the tracer correlates with cerebral blood flow. researchgate.net Studies have shown that early-phase imaging, typically conducted within the first 10 minutes post-injection, provides a perfusion-like image that strongly correlates with [18F]FDG-PET scans, a well-established marker for synaptic function and neuronal injury. snmjournals.orgnih.govuni-muenchen.de
This "perfusion proxy" from early-phase this compound F-18 visually and quantitatively resembles FDG-PET images, irrespective of the patient's amyloid status determined from the late-phase scan. nih.govuni-muenchen.de This finding suggests that a single dual-phase this compound F-18 PET scan could potentially provide information on two key biomarkers in dementia: amyloid pathology (from the late phase) and neurodegeneration (from the early phase). nih.gov In addition to using the averaged early-phase image, a parametric map of the tracer delivery rate (R1) can be calculated from the early data to serve as a robust index of brain perfusion. nih.gov
Image Processing and Analysis Research Techniques
Advanced image processing is essential for extracting reliable quantitative data from this compound F-18 PET scans. Standard preprocessing pipelines in research settings typically include several steps. Spatial normalization to a standard template and count normalization using a reference region (such as the cerebellum) are common. nih.gov Skull stripping, the process of removing non-brain tissue from the images, is another critical step to avoid interference in the analysis. nih.gov
Beyond standard processing, research has explored the use of sophisticated analytical tools. Several commercially available software platforms are used to automate the semi-quantitative analysis of amyloid PET, enhancing objectivity and reducing inter-reader variability. mdpi.com Furthermore, advanced machine learning techniques are being applied. Three-dimensional (3D) convolutional neural networks (CNNs) have been developed to classify this compound F-18 scans, deriving characteristic structural features from the volumetric data. nih.gov Deep learning models have also been successfully used to generate high-quality, diagnostic-level images from scans acquired with an ultra-low dose of the radiotracer, which could significantly reduce radiation exposure in future studies. researchgate.net
Region of Interest (ROI) Definition and Quantitative Analysis
In the quantitative analysis of this compound F-18 Positron Emission Tomography (PET) scans, the definition of Regions of Interest (ROIs) is a foundational step. ROIs are specific anatomical areas of the brain selected for the measurement and analysis of tracer uptake. This approach allows for the calculation of standardized uptake value ratios (SUVR), which is a common semi-quantitative measure of amyloid-β (Aβ) burden. The process involves delineating target regions known for Aβ accumulation (e.g., frontal, parietal, temporal, and precuneus/posterior cingulate cortices) and a reference region with minimal specific binding (e.g., cerebellum or pons) to normalize the data. mdpi.comyoutube.com
Quantitative analysis using ROIs provides a continuous measure of amyloid burden, which can be more sensitive than qualitative visual assessment, especially for detecting subtle longitudinal changes or for classifying cases with intermediate amyloid levels. nih.govnih.govresearchgate.net Research has demonstrated that quantitative values, such as SUVR or the Centiloid (CL) scale, are associated with syndromic and etiological diagnoses of dementia. amypad.eu For instance, patients with Alzheimer's disease (AD) show a significantly higher amyloid burden compared to those with other conditions like frontotemporal lobe degeneration (FTLD) or cardiovascular disease. amypad.eu
Table 1: Comparison of Quantitative Analysis Software for this compound F-18 PET
This table summarizes findings from a study comparing the diagnostic performance and correlation of three commercial software tools for analyzing this compound F-18 PET scans.
| Feature | MIMneuro | CortexID Suite | Neurophet SCALE PET |
| Analysis Method | Proprietary algorithm for segmentation, ROI extraction, and SUVR calculation. | Employs its own algorithms and templates for quantification. | Utilizes specific algorithms for image processing and SUVR calculation. |
| Correlation (vs. Neurophet) | Moderate-to-strong positive correlation (r = 0.715 to 0.865, p < 0.001) across six predefined brain regions. mdpi.com | Data not specified in the provided context. | N/A |
| Diagnostic Performance | Provides quantitative data to enhance confidence in visual interpretation and assess amyloid plaque accumulation. mdpi.com | Used for quantitative analysis of amyloid PET. mdpi.com | Offers objective data to assist clinicians in patient management. mdpi.com |
Voxel-wise Statistical Parametric Mapping (SPM) Analysis
Voxel-wise analysis, often performed using Statistical Parametric Mapping (SPM), offers a more exploratory and unbiased method for analyzing this compound F-18 PET data compared to ROI-based methods. youtube.comnih.gov Instead of averaging tracer uptake across predefined regions, SPM conducts a statistical test on each individual voxel (a three-dimensional pixel) of the brain image. youtube.com This technique allows for the comparison of tracer distribution between groups (e.g., patients with AD versus healthy controls) on a voxel-by-voxel basis, creating a statistical map that highlights brain areas with significant differences in this compound F-18 uptake. researchgate.netnih.gov
In research settings, SPM is used to identify patterns of Aβ deposition associated with different clinical states. For example, a voxel-based analysis of this compound F-18 scans demonstrated significant differences in the number of "positive" gray matter voxels (those with uptake intensity exceeding a certain threshold relative to white matter) among patients with AD, mild cognitive impairment (MCI), and healthy controls (HC). nih.govresearchgate.net Such analyses can reveal specific cortical regions where amyloid accumulation is most prominent in different disease stages. nih.gov
The process requires spatial normalization of all PET images to a standard template, which can be a limitation as it relies on the accuracy of this registration step. youtube.com After normalization, statistical comparisons are performed, and the resulting maps are corrected for multiple comparisons to avoid false positives, given the vast number of voxels being tested. youtube.com SPM analysis of this compound F-18 PET data has been shown to potentially offer higher sensitivity in detecting amyloid positivity compared to standard qualitative visual reads and may correlate more closely with cerebrospinal fluid (CSF) Aβ42 levels. nih.gov
Table 2: Research Findings from Voxel-wise SPM Analysis of this compound F-18 PET
| Study Population | Key Finding | Significance | Citation |
| AD, MCI, and HC subjects | The number of positive gray matter voxels differed significantly between the three groups (p=0.0281). | Demonstrates that voxel-based quantification can differentiate between clinical groups. | researchgate.net |
| Cognitively normal subjects with variable AD risk factors | SPM identified more positive scans (19.1%) than qualitative reads (9.6%) and correlated more closely with CSF Aβ42 levels. | Suggests SPM may have higher sensitivity for detecting early amyloid pathology. | nih.gov |
| Cognitively impaired patients vs. healthy controls | SPM revealed significant clusters of increased this compound F-18 uptake in patients across various cortical regions. | Identifies the specific spatial distribution of amyloid pathology in a symptomatic population. | researchgate.net |
Co-registration and Normalization Procedures for Research Datasets
For quantitative group analyses and voxel-wise comparisons of this compound F-18 PET research datasets, accurate co-registration and spatial normalization are critical. Co-registration is the process of aligning different imaging modalities from the same individual, most commonly the PET scan with a structural Magnetic Resonance Imaging (MRI) scan. Spatial normalization then transforms each individual's brain scan into a standardized, stereotactic coordinate space, such as the Montreal Neurological Institute (MNI) space. This allows for direct comparison of tracer uptake across different subjects at the same anatomical locations. nih.govnih.gov
Traditionally, the spatial normalization of PET images has been guided by the subject's corresponding MRI scan, which provides detailed anatomical information. However, MRI is not always available. To address this, alternative methods have been developed. One such approach involves using a principal component analysis (PCA) to create an adaptive, PET-only template for spatial normalization. nih.gov A study validating this method for this compound F-18 PET compared it to the standard MRI-driven algorithm in SPM12. The results showed a high level of agreement between the two methods, with minimal differences in the resulting SUVR values. nih.gov
The development of robust, MRI-free normalization techniques is valuable for both clinical and research settings, as it expands the applicability of quantitative PET analysis to datasets where anatomical MRI is absent. nih.gov More recently, deep learning-based methods have also been proposed to achieve fast and accurate spatial normalization of amyloid PET images without requiring a corresponding MRI. researchgate.net
Table 3: Comparison of Spatial Normalization Methods for this compound F-18 PET
This table presents a comparison between an MRI-driven normalization method and a PET-only principal component approach. nih.gov
| Method | Description | Key Finding | R² (vs. MRI-driven) |
| SPM12 MR-driven | Uses spatial transforms derived from the co-registered T1-weighted MRI to normalize the PET image to a standard template. | Considered a standard approach for high-accuracy normalization. | N/A |
| Principal Component Template | Utilizes a principal component analysis of PET data to generate an adaptive synthetic template for PET-only normalization. | Showed high agreement and minimal difference in SUVR values compared to the MR-driven method. | 0.997 (Cerebellum reference) 0.996 (Pons reference) |
Impact of Cerebral Blood Flow and Tracer Clearance on Quantification Parameters in Research
Quantitative measures of amyloid burden from this compound F-18 PET, particularly the widely used SUVR, can be influenced by physiological factors such as cerebral blood flow (CBF) and tracer clearance. nih.govsnmjournals.org Changes in CBF can alter the delivery of the radiotracer to the brain tissue, potentially biasing SUVR calculations, which assume a state of pseudo-equilibrium. nih.govsnmjournals.orgnih.gov This is a significant consideration in longitudinal studies or clinical trials where interventions might affect cerebral perfusion. snmjournals.org
Simulation studies have been conducted to assess the magnitude of this effect on this compound F-18 quantification. These studies show that both global and regional changes in CBF can introduce a bias in amyloid load estimates. nih.govsnmjournals.orgnih.gov For example, a simulated 20% reduction in CBF affecting only cortical target regions resulted in a SUVR decrease of approximately -1.8%, while a global reduction affecting both target and reference regions could lead to decreases or increases depending on the reference region used. snmjournals.org
To mitigate the influence of blood flow, dynamic PET acquisitions and full tracer kinetic modeling can be employed. nih.gov However, these methods are complex and often require invasive arterial blood sampling. As a practical alternative, reference tissue models like the Simplified Reference Tissue Model (SRTM) and Reference Logan (RLogan) graphical analysis have been evaluated. nih.govamypad.euamsterdamumc.nl Research indicates that RLogan is the least sensitive to CBF changes and is therefore considered a preferred method for robust regional amyloid quantification in this compound F-18 studies. nih.govnih.govamypad.euamsterdamumc.nl While the influence of CBF and tracer clearance changes on this compound F-18 SUVR is generally considered small and acceptable for most clinical research applications, kinetic modeling is recommended for longitudinal studies where maximum accuracy is required. nih.govsnmjournals.orgsnmjournals.org
Table 4: Research Findings on the Impact of CBF on this compound F-18 Quantification
| Research Focus | Method | Key Finding | Recommendation | Citation |
| Simulation of CBF Changes | Simulation of ±25% CBF changes on Time-Activity Curves (TACs). | Reference Logan (RLogan) analysis was least affected by CBF changes compared to SRTM and SUVR. | RLogan is the preferred method for regional amyloid quantification. SRTM can be used to derive a proxy for CBF. | nih.govnih.govamsterdamumc.nl |
| Impact of CBF on SUVR | Simulation of 20% CBF reductions. | The choice of reference region impacts the magnitude of bias. Cerebellar gray matter (CGM) as a reference region showed the lowest influence from CBF changes. | For most applications, SUVR with a CGM reference is sufficient. For maximum accuracy, dynamic acquisition is recommended. | snmjournals.org |
| Validation of Kinetic Models | Comparison of full dynamic acquisition vs. dual-time-window protocol. | A dual-time-window protocol (e.g., 0-30 and 120-140 min) provides accurate non-displaceable binding potential (BPND) values that agree well with the full acquisition. | Dual-window acquisition offers a good compromise between accuracy and patient comfort for longitudinal studies. | nih.govsnmjournals.org |
| Kinetic Modeling with Total-Body PET | Use of an image-derived input function (IDIF) from the aorta. | Kinetic modeling with an IDIF is feasible and can provide absolute quantification of amyloid burden without arterial sampling. | Total-body PET allows for non-invasive, accurate quantification of amyloid accumulation. | nih.gov |
Comparative Research of Florbetaben F 18 with Other Amyloid Beta Radiotracers
Preclinical Comparisons with Carbon-11 Pittsburgh Compound B (11C-PiB)
Carbon-11 Pittsburgh Compound B (11C-PiB) is considered the gold standard for amyloid PET imaging. Preclinical studies in animal models of cerebral amyloidosis have been crucial for validating newer fluorine-18 (B77423) labeled tracers like Florbetaben F-18.
Research comparing this compound F-18 and 11C-PiB in aged transgenic mouse models of AD has revealed important insights. Both tracers are capable of detecting significant differences in tracer uptake between animals with high fibrillar Aβ burden and wild-type controls. snmjournals.orgnih.gov However, studies have consistently shown that 11C-PiB exhibits a larger dynamic range, meaning the relative difference in tracer uptake between diseased and healthy mice is substantially higher for 11C-PiB than for this compound F-18. snmjournals.orgnih.gov
While the retention patterns of the two tracers show a significant correlation, some studies have noted that the correlation between in-vivo tracer uptake and ex-vivo quantification of Aβ can be poor for both tracers in certain animal models. snmjournals.orgnih.gov In terms of nonspecific binding, some preclinical evidence suggests that this compound F-18 may have a higher degree of nonspecific binding compared to 11C-PiB, which contributes to its lower dynamic range. nih.govescholarship.org
Table 1: Preclinical Comparison of this compound F-18 and 11C-PiB in APP/PS1 Transgenic Mice
| Feature | This compound F-18 | 11C-PiB | Source |
|---|---|---|---|
| Dynamic Range | Lower | Higher | snmjournals.orgnih.gov |
| Correlation with Aβ Pathology | Good | Good | snmjournals.orgnih.gov |
| Nonspecific Binding | Higher | Lower | nih.govescholarship.org |
Comparative Studies with Other Fluorine-18 Labeled Amyloid Tracers (e.g., Florbetapir F-18, Flutemetamol F-18)
The development of several F-18 labeled amyloid tracers has prompted head-to-head comparative studies to understand their relative strengths and weaknesses. These tracers offer logistical advantages over 11C-PiB due to the longer half-life of fluorine-18. The three most widely used F-18 amyloid tracers are this compound F-18, Florbetapir F-18, and Flutemetamol F-18. mdpi.com
Direct comparison studies between this compound F-18 and Flutemetamol F-18 have shown excellent linear correlation in cortical standardized uptake value ratios (SUVRs). researchgate.netnih.gov However, there are regional differences. For cortical Aβ deposition, this compound F-18 SUVR was found to be significantly higher than Flutemetamol F-18 SUVR. researchgate.net Conversely, for striatal Aβ deposition, Flutemetamol F-18 SUVR was significantly higher than this compound F-18 SUVR, suggesting Flutemetamol F-18 might be more sensitive for detecting amyloid burden in the striatum. researchgate.netnih.gov
When compared to Florbetapir F-18, both tracers show a high correlation with 11C-PiB, supporting the idea that they provide analogous information. nih.gov However, Florbetapir F-18 has been associated with lower cortical retention compared to 11C-PiB. nih.gov A quantitative comparative analysis of this compound F-18, Flutemetamol F-18, and another F-18 tracer, Florapronol (FPN), found that while SUVRs showed significant differences across the radiopharmaceuticals in most areas, the range of these differences was relatively small. nih.gov In terms of diagnostic accuracy for discriminating between positive and negative scans, Flutemetamol F-18 showed the highest accuracy, followed by this compound F-18. nih.gov
Table 2: Head-to-Head Comparison of Cortical and Striatal SUVR for this compound F-18 and Flutemetamol F-18
| Brain Region | This compound F-18 (SUVR) | Flutemetamol F-18 (SUVR) | Key Finding | Source |
|---|---|---|---|---|
| Global Cortex | Higher | Lower | Excellent linear correlation (R² = 0.97) | researchgate.netnih.gov |
| Striatum | Lower | Higher | Flutemetamol F-18 may be more sensitive for striatal amyloid. | researchgate.netnih.gov |
Research on Combined Use with Other Neurodegenerative PET Tracers (e.g., F-18 FDG)
Combining amyloid PET imaging with other neurodegenerative tracers, particularly [18F]Fluorodeoxyglucose (F-18 FDG) PET which measures cerebral glucose metabolism, can provide complementary information for the diagnosis and management of dementia.
Studies have demonstrated the complimentary role of this compound F-18 and F-18 FDG PET. nih.govnih.govnih.gov While this compound F-18 identifies the presence and extent of Aβ pathology, F-18 FDG reveals downstream neurodegenerative effects by detecting patterns of hypometabolism. nih.gov This dual-tracer approach can be particularly useful in the differential diagnosis of dementia. nih.govnih.gov For instance, in a patient with cognitive impairment, a positive this compound F-18 scan confirms the presence of amyloid pathology, while a characteristic pattern of temporoparietal hypometabolism on an F-18 FDG scan would further support a diagnosis of AD. nih.gov
A retrospective analysis of patients with suspected dementia who underwent both this compound F-18 and F-18 FDG PET imaging found a good correlation between amyloid pathology and brain glucose metabolism in the majority of subjects. nih.govnih.gov This combined approach was deemed a helpful tool for differential diagnosis and in supporting patient management. nih.govnih.gov
Methodological Comparisons of Tracer Characteristics and Research Utility
Methodological comparisons of amyloid tracers focus on their quantitative characteristics, which are essential for their use in research, particularly in longitudinal studies and clinical trials. Key parameters include binding potential, test-retest reliability, and the accuracy of semi-quantitative measures like SUVR.
Kinetic modeling of this compound F-18 has shown that a two-tissue compartment model is required to accurately describe the time-activity curves in the brain. snmjournals.org Importantly, the practically useful SUVR measure has been shown to have an excellent correlation with more complex, model-based quantification of Aβ binding. snmjournals.org
In a head-to-head longitudinal comparison, this compound F-18 showed a faster rate of Aβ accumulation compared to Flutemetamol F-18 in most cortical regions. nih.gov However, changes in Flutemetamol F-18 uptake were more strongly associated with cognitive decline. nih.gov This suggests that the choice of tracer in longitudinal studies may depend on the specific research question.
A meta-analysis of studies comparing F-18 labeled tracers in differentiating AD patients from normal controls reported a sensitivity of 89.3% and a specificity of 87.6% for this compound F-18. nih.gov These figures were comparable to those for Florbetapir F-18. nih.gov The validation of quantitative assessment of this compound F-18 PET scans across multiple software methods has demonstrated robust and reliable results, supporting its use in research and potentially in clinical settings for monitoring disease progression. nih.gov
Table 3: Methodological Characteristics of this compound F-18
| Characteristic | Finding | Source |
|---|---|---|
| Kinetic Modeling | Requires a two-tissue compartment model. SUVR correlates well with full kinetic modeling. | snmjournals.org |
| Longitudinal Accumulation | Shows faster accumulation rates than Flutemetamol F-18 in most cortical areas. | nih.gov |
| Diagnostic Accuracy (vs. Controls) | Sensitivity: 89.3%, Specificity: 87.6% | nih.gov |
| Quantitative Reliability | Robust and reliable across various software platforms. | nih.gov |
Future Directions and Emerging Research Avenues for Florbetaben F 18
Integration of Florbetaben F-18 Imaging in Multi-Modal Biomarker Research Frameworks
The future of diagnosing and monitoring neurodegenerative diseases lies in the integration of multiple biomarkers, providing a comprehensive view of the underlying pathology. This compound F-18 is central to this multi-modal approach, often combined with other imaging techniques and fluid biomarkers to enhance diagnostic accuracy and prognostic value.
Research frameworks, such as the A/T/N (Amyloid, Tau, Neurodegeneration) system, categorize biomarkers to better define the pathological state of a patient. researchgate.net this compound F-18 serves as a primary marker for "A". Its integration with other biomarkers is proving to be highly synergistic. Studies combining this compound F-18 PET with [18F]FDG PET, which measures glucose metabolism (a marker for neurodegeneration or "N"), have demonstrated a strong complementary role, correlating amyloid pathology with downstream effects on brain function. nih.govnih.gov In one study, 8 out of 10 patients showed a good correlation between amyloid pathology detected by this compound F-18 and brain glucose metabolism. nih.gov
Similarly, combining this compound F-18 with cerebrospinal fluid (CSF) analysis of Aβ and tau proteins provides a more complete picture. nih.govnih.gov Research has shown that while this compound F-18 PET provides spatial information on plaque burden, CSF biomarkers can offer a more global measure of amyloid and tau pathology. nih.govresearchgate.net For instance, correlations have been found between this compound F-18 PET standard uptake value ratios (SUVRs) and CSF levels of Aβ1-42 and the tau/Aβ1-42 ratio. nih.gov
The advent of specific tau PET tracers, such as [18F]-PI-2620, has opened another frontier. researchgate.netresearchgate.net Combining this compound F-18 and tau PET allows researchers to simultaneously study the two core pathological hallmarks of AD. researchgate.net This dual-tracer approach is critical for understanding the interplay between amyloid and tau deposition and for accurately staging the disease. researchgate.net A study involving patients with early-onset dementia demonstrated that the conjunction of this compound F-18 and [18F]-PI-2620 PET could distinctly discriminate these patients from healthy controls. researchgate.net
Interactive Data Table: Multi-Modal Biomarker Findings in Patients with Cognitive Impairment This table summarizes findings from a study integrating this compound F-18 PET, FDG PET, and CSF analysis in a cohort of 40 patients.
| Biomarker Modality | Finding | Quantitative Detail | Patient Cohort | Citation |
| This compound F-18 PET | Amyloid Positivity | 21 of 40 subjects (52.5%) were amyloid-positive. | Patients with suspected dementia | nih.govnih.gov |
| This compound F-18 PET | Neocortical SUVR | Median SUVR of 1.80 for amyloid-positive vs. 1.20 for amyloid-negative subjects. | Patients with suspected dementia | nih.govnih.gov |
| [18F]FDG PET | Correlation with Amyloid | Good correlation between amyloid pathology and brain glucose metabolism. | Sub-group of 10 patients | nih.gov |
| CSF Analysis | Complementary Data | CSF measurements of Aβ peptides and tau supported PET findings. | 40 patients | nih.gov |
Theoretical Advancements in Understanding Amyloid Deposition Trajectories and Patterns
A significant area of emerging research involves using longitudinal this compound F-18 PET studies to understand the temporospatial trajectory of amyloid deposition. This research moves beyond a simple positive or negative result to map how and where amyloid accumulates over time, providing insights into the evolutionary pattern of AD pathology. mdpi.comsnmjournals.org
Studies have aimed to identify the initial brain regions affected by Aβ accumulation. mdpi.comnih.gov By analyzing patients with focal amyloid deposition (considered an early stage), researchers have identified a common topographic distribution. One study involving 58 patients with early-stage amyloid accumulation found that the posterior cingulate/precuneus was the most frequently affected region, followed by the lateral temporal and parietal cortices. mdpi.comnih.govkorea.ac.kr The striatum was identified as one of the last areas to be affected. mdpi.com
Longitudinal follow-up of individuals using this compound F-18 PET can help elucidate these deposition patterns. snmjournals.orgnih.gov A study in an Alzheimer's disease mouse model using longitudinal this compound F-18 PET successfully monitored the progressive increase in amyloid binding over months. nih.gov In humans, longitudinal studies have shown an average increase in this compound SUVR of 2.2% per year in amyloid-positive individuals, with no significant change in those who were amyloid-negative, confirming that the tracer can track the progression of amyloidosis. nih.gov This ability to track deposition over time is crucial for understanding the long preclinical phase of AD and for identifying the point at which amyloid accumulation begins to drive cognitive decline. snmjournals.orgnih.gov
Interactive Data Table: Frequency of Focal Amyloid Deposition by Brain Region This table is based on a study of 58 patients with early amyloid deposition (BAPL score of 2) identified by this compound F-18 PET.
| Brain Region of Interest (ROI) | Number of Patients Affected | Percentage of Patients Affected | Citation |
| Posterior Cingulate/Precuneus | 41 | 68.3% | mdpi.comnih.gov |
| Lateral Temporal Cortex | 24 | 40.0% | mdpi.comnih.gov |
| Lateral Parietal Cortex | 21 | 35.6% | mdpi.comnih.gov |
| Frontal Cortex | N/A | N/A | mdpi.comnih.gov |
| Occipital Cortex | N/A | N/A | mdpi.comnih.gov |
| Striatum | Least Frequently Affected | Least Frequently Affected | mdpi.com |
Novel Applications of this compound F-18 in Preclinical Drug Discovery and Development Pipelines
This compound F-18 PET is becoming an indispensable tool in the preclinical evaluation of anti-amyloid therapeutic agents. Its use in animal models of Alzheimer's disease allows for the non-invasive and longitudinal assessment of a drug's efficacy in clearing or preventing amyloid plaques. nih.govnih.gov This provides crucial data before advancing to costly human clinical trials.
The ability to sensitively monitor the temporal and spatial progression of amyloidogenesis in mouse models has been demonstrated. nih.gov In one longitudinal study, this compound F-18 PET detected the first signs of increased cortical binding at 13 months in APP-Swe mice, with progressive increases observed up to 20 months. nih.gov The standardized uptake value ratio (SUVR) derived from these scans showed a very strong correlation with the actual plaque load measured by post-mortem histochemistry (R = 0.95). nih.gov
This methodology provides a platform for testing novel therapies. For example, in a preclinical study evaluating a BACE1 inhibitor (RO5506284), this compound F-18 PET was used to track changes in brain amyloid burden in treated mice compared to a control group. nih.gov The study revealed a significant decrease in the cortical-to-cerebellar SUVR in treated mice after six months, demonstrating the drug's effectiveness. nih.gov Interestingly, the treatment was more effective in animals with lower baseline amyloid levels, a finding that has significant implications for designing clinical trials. nih.gov The translational nature of using an 18F-labeled tracer like this compound, which is also approved for human use, makes these preclinical findings particularly relevant. nih.gov
Interactive Data Table: Preclinical Evaluation of an Anti-Amyloid Therapy Using this compound F-18 PET
| Study Parameter | Observation | Detail | Animal Model | Citation |
| Treatment | BACE1 Inhibitor RO5506284 | Comparison of treated vs. non-treated mice. | Amyloid-expressing mice | nih.gov |
| Imaging | This compound F-18 PET | Longitudinal scans to measure SUVRctx/cer. | Amyloid-expressing mice | nih.gov |
| 4-Month Outcome | Trend towards decrease | A trend towards decreased SUVR was observed in treated mice. | Amyloid-expressing mice | nih.gov |
| 6-Month Outcome | Significant decrease | The decrease in SUVR became statistically significant. | Amyloid-expressing mice | nih.gov |
| Baseline Influence | Efficacy Correlation | Treatment was less effective in animals with higher baseline amyloid burden. | Amyloid-expressing mice | nih.gov |
Advancements in Image Analysis and Artificial Intelligence for this compound F-18 PET Research
The fields of artificial intelligence (AI) and machine learning are revolutionizing the analysis of this compound F-18 PET images, offering improvements in consistency, accuracy, and efficiency. nih.govnih.gov Deep learning algorithms, particularly convolutional neural networks (CNNs), are being trained to automate the classification of amyloid positivity, reducing the variability associated with subjective visual interpretation by human readers. nih.gov
Studies have shown that CNN-based models can classify this compound F-18 brain PET scans with high accuracy, often achieving around 95% in distinguishing between amyloid-positive and negative scans. nih.gov These models can be trained on large datasets and validated with external data from different institutions to ensure their generalizability. nih.gov
Interactive Data Table: Performance of Deep Learning Models for this compound F-18 PET
| Model | Input Data | Key Finding | Image Quality Score (1-5 scale) | Accuracy (Amyloid Status) | Citation |
| PET-plus-MR Model | Low-Dose PET (1%) + Multi-Contrast MRI | Synthesized images showed marked improvement on all quality metrics. | All images scored 3 or higher. | 89% (71 of 80 readings) | rsna.orghealthimaging.com |
| PET-only Model | Low-Dose PET (1%) only | Inferior performance compared to the PET-plus-MR model. | Had the fewest high-quality images. | N/A | healthimaging.comresearchgate.net |
| CNN Classification | Full-Dose PET | Achieved high accuracy in amyloid positivity classification. | N/A | ~95% | nih.gov |
Q & A
Q. How is Florbetaben F-18 validated for detecting beta-amyloid (Aβ) plaques in Alzheimer’s disease (AD) research?
this compound F-18’s validation relies on histopathological correlation studies. For example, the IDEAS trial (N=16,000) demonstrated that Aβ-PET imaging using this compound F-18 significantly improved diagnostic confidence and treatment decisions by correlating in vivo PET results with postmortem Aβ plaque histopathology . Methodologically, validation involves quantifying tracer uptake ratios (e.g., standardized uptake value ratio, SUVR) against reference regions like the cerebellar cortex, with thresholds validated via receiver operating characteristic (ROC) analyses .
Q. What pharmacokinetic properties of this compound F-18 influence its utility in PET imaging studies?
Key pharmacokinetic parameters include:
- Brain uptake : ~18% of injected radioactivity reaches the brain within 6 minutes post-injection .
- Metabolism : Primarily catalyzed by CYP2J2 and CYP4F2, with >90% excreted as polar metabolites in urine within 12 hours .
- Plasma protein binding : 98.5%, which limits peripheral distribution and enhances blood-brain barrier penetration . These properties necessitate strict timing protocols for imaging (typically 90–110 minutes post-injection) to optimize target-to-background ratios .
Q. What are the standardized protocols for quantifying Aβ burden using this compound F-18 PET?
Quantification involves SUVR calculations normalized to the cerebellar grey matter. Thresholds for Aβ positivity (e.g., SUVR ≥1.4) are derived from cross-sectional studies comparing AD patients to healthy controls. Harmonization protocols, such as the Centiloid scale, are critical for multi-center studies to reduce interscanner variability .
Advanced Research Questions
Q. How do white matter lesions (WMLs) confound this compound F-18 PET data interpretation in AD studies?
WMLs, common in aging populations, may exhibit nonspecific tracer retention due to blood-brain barrier disruption. A 2018 study using this compound F-18 PET found no direct correlation between WML volume and global Aβ burden, suggesting WMLs should be treated as covariates in statistical models to avoid false-positive interpretations . Advanced imaging protocols (e.g., MRI co-registration) are recommended to isolate Aβ-specific signals .
Q. What methodological challenges arise in longitudinal studies tracking Aβ deposition with this compound F-18?
Challenges include:
- Tracer variability : Batch-to-batch differences in radiochemical purity (>99% required) .
- Quantification drift : Longitudinal SUVR changes require correction for scanner calibration drift using phantom-based normalization .
- Subject motion : Motion artifacts in elderly cohorts necessitate real-time motion correction algorithms .
Q. How does this compound F-18 compare to other F-18-labeled Aβ tracers (e.g., flutemetamol, florbetapir) in clinical research?
Comparative studies highlight:
- Binding affinity : this compound F-18 exhibits higher specificity for Aβ fibrils than florbetapir, with a dissociation constant (Kd) of 6.7 nM vs. 3.7 nM for florbetapir .
- Diagnostic accuracy : Meta-analyses show comparable sensitivity (92–94%) and specificity (88–90%) across tracers, though this compound F-18 has superior cortical-to-white matter contrast .
- Radiosynthesis complexity : this compound F-18 requires a two-step synthesis (vs. one-step for flutemetamol), impacting tracer availability in resource-limited settings .
Q. What experimental approaches resolve discrepancies in this compound F-18 studies of preclinical AD cohorts?
Discrepancies in asymptomatic Aβ-positive cohorts may arise from off-target binding (e.g., leptomeningeal vessels) or partial volume effects. Solutions include:
- Hybrid PET/MRI : Improves spatial resolution and anatomical localization .
- Kinetic modeling : Compartmental models (e.g., Logan graphical analysis) differentiate specific binding from nonspecific uptake .
Data Analysis and Reporting Guidelines
Q. How should researchers address partial volume effects (PVE) in this compound F-18 PET data?
PVE correction is critical for small regions (e.g., hippocampus). Methods include:
Q. What statistical frameworks are recommended for multi-center this compound F-18 studies?
Harmonization protocols include:
- Centiloid transformation : Standardizes SUVR values across tracers and scanners .
- Mixed-effects models : Account for site-specific variability in longitudinal data .
Ethical and Technical Considerations
Q. What are the ethical implications of detecting preclinical Aβ pathology in asymptomatic individuals?
Disclosure of Aβ-positive results in asymptomatic cohorts requires informed consent frameworks addressing psychological distress and insurance implications. Current guidelines recommend restricting disclosure to research contexts until disease-modifying therapies are validated .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
